molecular formula C21H15FN4O2 B2565753 2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 941970-04-3

2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2565753
CAS No.: 941970-04-3
M. Wt: 374.375
InChI Key: ZJGKPEKTPDGWEA-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps. One common synthetic route includes the condensation of 2-fluorobenzoic acid with an appropriate amine to form an amide bond. This is followed by cyclization reactions to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes and leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example, compounds like 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid have been studied for their potential therapeutic applications . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKPEKTPDGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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